Cas no 870238-65-6 (4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane)

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane structure
870238-65-6 structure
Produktname:4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane
CAS-Nr.:870238-65-6
MF:C17H25BO2Si
MW:300.27570605278
MDL:MFCD08706286
CID:719128
PubChem ID:17999152

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethynyl]phenyl]-
    • 4-[(Trimethylsilyl)ethynyl]benzeneboronic acid pinacol ester
    • 4-(Trimethylsilyl)ethynylphenylboronic acid pinacol ester
    • 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
    • 4-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) trimethylsilylethynyl]benzene
    • trimethyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethynyl]phenyl]
    • 2-(4-trimethylsilylethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxoborate
    • 4-[(trimethylsilyl)ethynyl]-phenylboronic acid pinacol ester
    • trimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)
    • trimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]- (9CI)
    • 4,4,5,5-Tetramethyl-2-[4-[2-(trimethylsilyl)ethynyl]phenyl]-1,3,2-dioxaborolane (ACI)
    • 4,4,5,5-Tetramethyl-2-[4-[(trimethylsilanyl)ethynyl]phenyl]-1,3,2-dioxaborolane
    • Trimethyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl])silane
    • Trimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane
    • AKOS016339822
    • 4-[(Trimethylsilyl)ethynyl]phenylboronic acid pinacol ester, 97%
    • EN300-7375564
    • 870238-65-6
    • SCHEMBL15574346
    • CS-0175599
    • XH0367
    • 4,4,5,5-Tetramethyl-2-(4-[(trimethylsilyl)ethynyl]phenyl)-1,3,2-dioxaborolane
    • 4-[(Trimethylsilyl)ethynyl]phenylboronic acid pinacol ester
    • trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
    • MFCD08706286
    • AS-2408
    • DTXSID10592229
    • Trimethyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane
    • Z2049757974
    • 4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PHENYLETHYNYL-TRIMETHYLSILANE
    • trimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silaneane
    • 4,4,5,5-Tetramethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane
    • MDL: MFCD08706286
    • Inchi: 1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-14(9-11-15)12-13-21(5,6)7/h8-11H,1-7H3
    • InChI-Schlüssel: CIKKODWPGJIJQG-UHFFFAOYSA-N
    • Lächelt: C(C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)#C[Si](C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 300.17200
  • Monoisotopenmasse: 300.1716867g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 21
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 428
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 18.5Ų

Experimentelle Eigenschaften

  • Dichte: 1.0±0.1 g/cm3
  • Schmelzpunkt: 165-167°C
  • Siedepunkt: 353.4±34.0 °C at 760 mmHg
  • Flammpunkt: 167.5±25.7 °C
  • PSA: 18.46000
  • LogP: 3.21470
  • Dampfdruck: 0.0±0.8 mmHg at 25°C

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane Sicherheitsinformationen

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Key Organics Ltd
AS-2408-0.5G
4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
870238-65-6 >95%
0.5g
£22.00 2025-02-08
Key Organics Ltd
AS-2408-5MG
4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
870238-65-6 >95%
5mg
£46.00 2025-02-08
Key Organics Ltd
AS-2408-10G
4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
870238-65-6 >95%
10g
£240.00 2025-02-08
TRC
T204718-2.5g
4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
870238-65-6
2.5g
$ 185.00 2022-06-03
abcr
AB264336-1g
4-[(Trimethylsilyl)ethynyl]benzeneboronic acid pinacol ester, 97%; .
870238-65-6 97%
1g
€137.00 2025-02-27
Enamine
EN300-7375564-0.1g
trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
870238-65-6 95.0%
0.1g
$19.0 2025-02-19
Apollo Scientific
OR303469-10g
4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
870238-65-6
10g
£272.00 2023-09-01
Enamine
EN300-7375564-0.25g
trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
870238-65-6 95.0%
0.25g
$19.0 2025-02-19
Enamine
EN300-7375564-1.0g
trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
870238-65-6 95.0%
1.0g
$37.0 2025-02-19
Enamine
EN300-7375564-5.0g
trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
870238-65-6 95.0%
5.0g
$147.0 2025-02-19

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ;  0 °C; 90 min, rt
Referenz
Transition-Metal-Free Borylation of Aryltriazene Mediated by BF3·OEt2
Zhu, Chuan; et al, Organic Letters, 2012, 14(17), 4560-4563

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
2.1 Reagents: Isopropanol ,  N-Bromosuccinimide Solvents: Acetonitrile ;  0 °C; 5 min, 0 °C
Referenz
Alkynyl Moiety for Triggering 1,2-Metallate Shifts: Enantiospecific sp2-sp3 Coupling of Boronic Esters with p-Arylacetylenes
Ganesh, Venkataraman; et al, Angewandte Chemie, 2017, 56(33), 9752-9756

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 1 h, -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  2 h, rt
Referenz
Sulfo-Phenylated Polyphenylenes Containing Sterically Hindered Pyridines
Xu, Shaoyi; et al, Macromolecules (Washington, 2019, 52(6), 2548-2559

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Trimethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  18 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 1 h, -78 °C
2.2 -78 °C; overnight, -78 °C → rt
2.3 Reagents: Sulfuric acid Solvents: Water ;  2 h, rt
Referenz
Sulfo-Phenylated Polyphenylenes Containing Sterically Hindered Pyridines
Xu, Shaoyi; et al, Macromolecules (Washington, 2019, 52(6), 2548-2559

Synthetic Routes 5

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  24 h, rt
Referenz
Double-Stranded Supramolecular Assembly through Salt Bridge Formation between Rigid and Flexible Amidine and Carboxylic Acid Strands
Iida, Hiroki; et al, Journal of Organic Chemistry, 2010, 75(2), 417-423

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Isopropanol ,  N-Bromosuccinimide Solvents: Acetonitrile ;  0 °C; 5 min, 0 °C
Referenz
Alkynyl Moiety for Triggering 1,2-Metallate Shifts: Enantiospecific sp2-sp3 Coupling of Boronic Esters with p-Arylacetylenes
Ganesh, Venkataraman; et al, Angewandte Chemie, 2017, 56(33), 9752-9756

Synthetic Routes 7

Reaktionsbedingungen
1.1 Catalysts: Diisopropylethylamine ,  Tetracarbonyldi-μ-chlorodiiridium Solvents: Toluene ;  10 min, rt
1.2 24 h, 80 °C
Referenz
A new and efficient route for the synthesis of alkynyl functionalized silicon derivatives
Kownacki, Ireneusz; et al, Tetrahedron Letters, 2014, 55(2), 548-550

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h
Referenz
A new enabling technology for convenient laboratory scale continuous flow processing at low temperatures
Browne, Duncan L.; et al, Organic Letters, 2011, 13(13), 3312-3315

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 0 °C → rt
1.2 Reagents: Oxygen Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ;  16 h, rt
1.3 Solvents: Toluene ;  15 min, rt; 5 min, rt; 30 min, rt
1.4 Solvents: Isopropanol ;  rt
Referenz
Palladium-catalyzed cross-coupling of lithium acetylides
Helbert, Hugo; et al, Nature Catalysis, 2020, 3(8), 664-671

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → -20 °C
1.3 Reagents: Methanol ,  N-Bromosuccinimide Solvents: Toluene ;  5 min, 0 °C
Referenz
Alkynyl Moiety for Triggering 1,2-Metallate Shifts: Enantiospecific sp2-sp3 Coupling of Boronic Esters with p-Arylacetylenes
Ganesh, Venkataraman; et al, Angewandte Chemie, 2017, 56(33), 9752-9756

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 0.5 h, -78 °C
1.2 3 min, -78 °C → -20 °C; -20 °C → rt; 22 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, rt
Referenz
Long-Distance Rate Acceleration by Bulk Gold
Schlimm, Alexander ; et al, Angewandte Chemie, 2019, 58(20), 6574-6578

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
Referenz
Understanding the role of acid-base interactions using architecturally-controlled, pyridyl-bearing sulfonated phenylated polyphenylenes
Xu, Shaoyi; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2020, 8(45), 23866-23883

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
Referenz
Understanding the role of acid-base interactions using architecturally-controlled, pyridyl-bearing sulfonated phenylated polyphenylenes
Xu, Shaoyi; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2020, 8(45), 23866-23883

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:870238-65-6)4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane
A922944
Reinheit:99%/99%
Menge:1g/5g
Preis ($):155.0/524.0